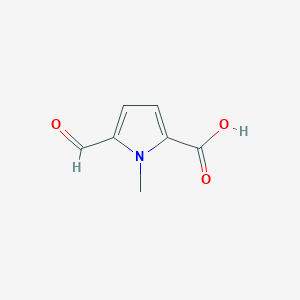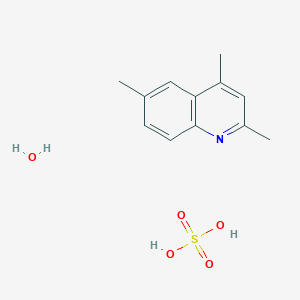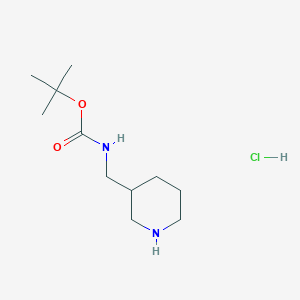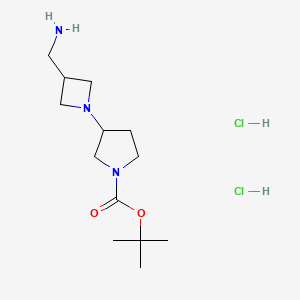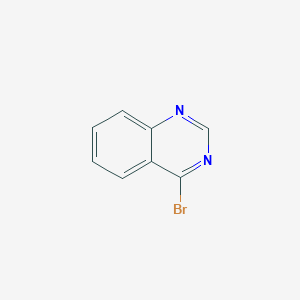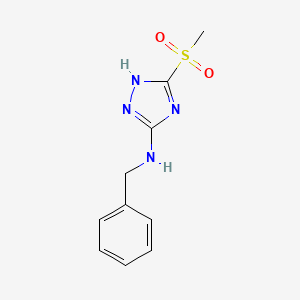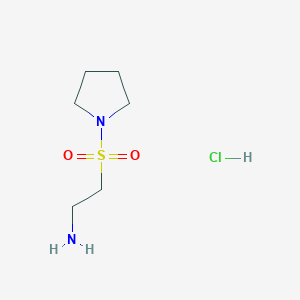
1-吡咯烷基磺酰基乙胺盐酸盐
描述
2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride is a chemical compound that features a pyrrolidine ring, a common structural motif in medicinal chemistry due to its versatility and biological activity. This compound is of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrrolidine and chlorosulfonic acid.
Reaction Steps: The pyrrolidine is reacted with chlorosulfonic acid to form pyrrolidine-1-sulfonyl chloride.
Amination: The resulting pyrrolidine-1-sulfonyl chloride is then reacted with ethanamine to form 2-(pyrrolidine-1-sulfonyl)ethanamine.
Hydrochloride Formation: The final step involves treating the 2-(pyrrolidine-1-sulfonyl)ethanamine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of 2-(pyrrolidine-1-sulfonyl)ethanamine hydrochloride involves scaling up the above synthetic route, with careful control of reaction conditions to ensure purity and yield. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.
Types of Reactions:
Oxidation: The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives.
Reduction: Reduction reactions can be used to convert pyrrolidone derivatives back to pyrrolidine.
Substitution: The sulfonyl group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Pyrrolidone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine-1-sulfonyl compounds.
科学研究应用
2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studying the biological activity of pyrrolidine derivatives in various biological systems.
Medicine: Investigating potential therapeutic applications, such as in the development of new drugs.
Industry: Used as an intermediate in the production of other chemical compounds.
作用机制
The mechanism by which 2-(pyrrolidine-1-sulfonyl)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological effects.
相似化合物的比较
Pyrrolidine-1-sulfonyl chloride: A related compound used in similar synthetic routes.
2-(Pyrrolidine-1-sulfonyl)phenol: Another pyrrolidine derivative with different functional groups.
Uniqueness: 2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications compared to other pyrrolidine derivatives.
属性
IUPAC Name |
2-pyrrolidin-1-ylsulfonylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c7-3-6-11(9,10)8-4-1-2-5-8;/h1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRSXSMTNVHNLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31644-53-8 | |
| Record name | Ethanamine, 2-(1-pyrrolidinylsulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31644-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




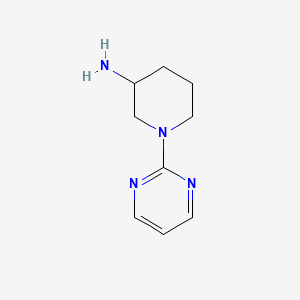
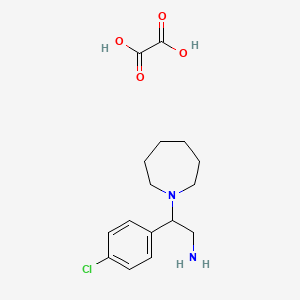
![N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochlhoride](/img/structure/B1520848.png)


